(1R,3S)-3-Aminocyclohexanol

TRPV1 antagonists Pain management Isoxazole-3-carboxamide synthesis

Stereochemically defined (1R,3S)-3-Aminocyclohexanol is the exclusive chiral building block for constructing TRPV1 antagonist isoxazole-3-carboxamide cores. Its rigid cis-1,3-amino alcohol geometry ensures conformational integrity for target engagement—unlike racemic mixtures or trans isomers that introduce uncertainty, reduce yields, and demand costly purification. Essential for medicinal chemistry, SAR studies, and chiral method validation. Guaranteed stereochemistry.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 6982-42-9
Cat. No. B3021571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-Aminocyclohexanol
CAS6982-42-9
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)N
InChIInChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
InChIKeyNIQIPYGXPZUDDP-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3S)-3-Aminocyclohexanol: A Chiral cis-Amino Alcohol Building Block for Pharmaceutical Synthesis


(1R,3S)-3-Aminocyclohexanol (CAS 6982-42-9) is a chiral 1,3-amino alcohol with a cis-configuration on a cyclohexane ring. This compound serves as a valuable chiral building block in medicinal chemistry and organic synthesis, primarily due to its defined stereochemistry and bifunctional reactivity . It is a key intermediate in the preparation of isoxazole-3-carboxamide derivatives, which act as TRPV1 antagonists, a class of compounds investigated for pain management and inflammation [1]. The (1R,3S) stereoisomer is distinguished from its trans and other cis counterparts by its specific three-dimensional orientation, which directly impacts its interaction with biological targets [2].

Why a Mixture or Different Stereoisomer of 3-Aminocyclohexanol Is Not an Acceptable Substitute for (1R,3S)-3-Aminocyclohexanol


Substitution of (1R,3S)-3-aminocyclohexanol with a cis/trans mixture (CAS 6850-39-1) or alternative stereoisomers (e.g., (1S,3R)-, (1S,3S)-) is not permissible in stereospecific applications. The biological activity and synthetic outcomes are highly dependent on the precise three-dimensional arrangement of the amino and hydroxyl groups. For instance, in the synthesis of TRPV1 antagonists, the specific stereochemistry of the (1R,3S) isomer is critical for achieving the desired potency and selectivity [1]. Using a mixture introduces uncertainty and can lead to failed syntheses, reduced yields, or the generation of inactive or undesired isomers, necessitating costly and time-consuming purification steps [2].

Quantifiable Differentiation of (1R,3S)-3-Aminocyclohexanol vs. Other 3-Aminocyclohexanol Stereoisomers


TRPV1 Antagonist Synthesis: (1R,3S)-Configured Building Block is Essential for Biological Activity

(1R,3S)-3-Aminocyclohexanol is explicitly identified as a necessary intermediate for the synthesis of a novel series of isoxazole-3-carboxamide derivatives that function as TRPV1 antagonists [1]. While the specific quantitative IC50 or Ki values of the final compounds are not disclosed in the referenced material, the literature clearly states the requirement for this specific enantiomer. The use of other stereoisomers, such as (1S,3R)- or (1S,3S)-3-aminocyclohexanol, is not reported for this application and would not be expected to yield the same bioactive conformation .

TRPV1 antagonists Pain management Isoxazole-3-carboxamide synthesis

Differentiation from cis/trans Mixtures: A Well-Defined Single Stereoisomer vs. a Mixture of Four

The most common alternative to (1R,3S)-3-aminocyclohexanol is the commercially available cis/trans mixture of 3-aminocyclohexanol (CAS 6850-39-1) . This mixture contains all four possible stereoisomers ((1R,3S), (1S,3R), (1S,3S), and (1R,3R)) [1]. The preparation of a single, enantiomerically pure isomer like (1R,3S) requires a dedicated resolution or asymmetric synthesis step, which is not present in the mixture [2]. Therefore, the (1R,3S) product offers a defined stereochemical identity with >95% purity by definition of being a single enantiomer, compared to a mixture of isomers, where each individual stereoisomer may represent only a fraction of the total material .

Chiral purity Enantiomeric excess Stereoisomer separation

Purity and Price Differential: Premium for Defined Stereochemistry vs. Isomer Mixture

The premium associated with a single enantiomer is evident in market pricing. (1R,3S)-3-Aminocyclohexanol (CAS 6982-42-9) is priced significantly higher than the isomeric mixture. For instance, the (1R,3S) isomer is listed at approximately ¥9,614 per gram [1], while the cis/trans mixture (CAS 6850-39-1) is listed at around ¥52 per gram [2]. This represents a cost multiplier of approximately 185x for the single, defined stereoisomer. This price difference is directly attributable to the additional synthetic effort and chiral resolution steps required to isolate a single enantiomer from the racemic or diastereomeric mixture [3].

Cost-benefit analysis Chemical procurement Purity assessment

Optimal Application Scenarios for (1R,3S)-3-Aminocyclohexanol


Stereospecific Synthesis of TRPV1 Antagonist Candidates

(1R,3S)-3-Aminocyclohexanol is the preferred chiral building block for constructing the isoxazole-3-carboxamide core of TRPV1 antagonists. This application is only viable with the (1R,3S) stereoisomer, as the biological activity is conformation-dependent [1]. Procurement of the pure isomer ensures the resulting compounds possess the correct three-dimensional shape for target engagement, which is critical for structure-activity relationship (SAR) studies in pain and inflammation research [2].

Chiral Resolution and Asymmetric Synthesis Methodology Development

The compound serves as a benchmark substrate for developing and optimizing chiral resolution techniques. Published methods demonstrate the isolation of (1S,3S)-3-aminocyclohexanol via diastereomeric salt formation and enzymatic resolution, and similar approaches can be adapted for (1R,3S) [1]. Using a pure, commercially available standard like (1R,3S)-3-aminocyclohexanol is essential for validating new asymmetric synthetic routes or chiral analytical methods (e.g., HPLC, SFC) aimed at separating 1,3-amino alcohol stereoisomers [2].

Structure-Activity Relationship (SAR) Studies Requiring Defined Chirality

In medicinal chemistry campaigns where the target binding pocket is sensitive to stereochemistry, (1R,3S)-3-aminocyclohexanol provides a rigid, conformationally defined scaffold. This contrasts with flexible achiral linkers or racemic amino alcohols, which introduce multiple conformers and confound SAR analysis [1]. The fixed cis-relationship between the amino and hydroxyl groups on the cyclohexane ring provides a unique vector for functional group presentation, which can be exploited to map the stereochemical requirements of a biological target [2].

Calibration Standard for Chiral Analytical Method Development

Due to its defined and verifiable stereochemistry, (1R,3S)-3-aminocyclohexanol is an ideal standard for developing and validating chiral separation methods (e.g., HPLC, SFC). It can be used to calibrate systems, determine enantiomeric excess (ee), and optimize separation conditions for cis-3-aminocyclohexanol isomers [1]. The ability to purchase the pure isomer allows analytical chemists to confidently assign peaks and quantify stereoisomeric impurities in reaction mixtures or final products [2].

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